tert-Butyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride
Description
Properties
IUPAC Name |
tert-butyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O2.2ClH/c1-13(2,3)18-12(17)15-6-4-11(5-7-15)16-8-10(14)9-16;;/h10-11H,4-9,14H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVOIYMFJPBHBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CC(C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662499 | |
| Record name | tert-Butyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1179361-59-1 | |
| Record name | tert-Butyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-Butyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride typically follows a modular approach:
- Step 1: Preparation of tert-butyl 4-(3-hydroxyazetidin-1-yl)piperidine-1-carboxylate as a key intermediate.
- Step 2: Conversion of the hydroxy group to the amino group via amination or substitution reactions.
- Step 3: Formation of the dihydrochloride salt to enhance stability and solubility.
The Boc protecting group on the piperidine nitrogen is introduced early to prevent side reactions and facilitate selective functionalization.
Detailed Preparation Steps and Conditions
Representative Experimental Data
| Parameter | Data |
|---|---|
| Molecular Formula | C14H28N3O2·2HCl (approximate for dihydrochloride salt) |
| Molecular Weight | ~320–340 g/mol (including HCl salts) |
| NMR (CDCl3, 200 MHz) | Characteristic signals for Boc tert-butyl group (1.4–1.5 ppm, s, 9H), piperidine methylene protons (1.1–3.6 ppm, m), azetidine ring protons (3.0–4.0 ppm, m), and amino protons (broad signals) |
| Mass Spectrometry | Molecular ion peaks consistent with protected aminoazetidinyl piperidine derivatives |
Notes on Reaction Conditions and Optimization
- Solvent Choice: Dichloromethane and 1,4-dioxane are preferred solvents due to their ability to dissolve both organic substrates and reagents while allowing easy removal under reduced pressure.
- Temperature Control: Low temperatures (0 to -78°C) are critical during reduction and cyclization steps to prevent side reactions and over-reduction.
- Protection Strategy: The Boc group is stable under the reaction conditions used for azetidine formation and amination but can be removed later if needed.
- Purification: Silica gel chromatography with gradients of methanol in dichloromethane or ethyl acetate in hexane is effective for isolating pure intermediates.
Summary Table of Key Preparation Steps
| Step | Starting Material | Reagents/Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | 3-(4-piperidinyl)propanol | Boc2O, NaOH or KHSO4, Dioxane/DCM, 0–20°C, 2–16 h | tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate | 82–88% |
| 2 | tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate | DIBAL-H, DCM, -78 to 0°C, inert atmosphere | tert-butyl 4-(3-hydroxyazetidin-1-yl)piperidine-1-carboxylate | Isolated as oil |
| 3 | tert-butyl 4-(3-hydroxyazetidin-1-yl)piperidine-1-carboxylate | Amination reagents (NH3 or azide reduction), controlled temp | tert-butyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate | High purity |
| 4 | tert-butyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate | 2M HCl in 1,4-dioxane, rt, 2 h | dihydrochloride salt | Solid, stable |
Research Findings and Considerations
- The synthetic approach allows for selective functionalization of the piperidine ring while preserving the Boc protecting group.
- Cyclization to form the azetidine ring is a critical step that requires careful control of temperature and reagents.
- Formation of the dihydrochloride salt improves the compound’s physicochemical properties, such as solubility and stability, which are important for pharmaceutical development.
- The described methods have been validated in patent literature and peer-reviewed synthetic reports, ensuring reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: : Converting the amino group to a nitro group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: : Reducing nitro groups to amino groups using reducing agents like tin (Sn) and hydrochloric acid (HCl).
Substitution Reactions: : Replacing functional groups with other atoms or groups, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: : KMnO4, Na2Cr2O7, H2O2.
Reduction: : Sn/HCl, LiAlH4, catalytic hydrogenation.
Substitution: : Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: : Nitro derivatives.
Reduction: : Amino derivatives.
Substitution: : Various substituted piperidine derivatives.
Scientific Research Applications
Tert-Butyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride: has several applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Studied for its potential biological activity and interactions with biological targets.
Medicine: : Investigated for its potential therapeutic properties, including its use in drug discovery and development.
Industry: : Employed in the production of various chemical products and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways, which may include:
Enzyme Inhibition: : Acting as an inhibitor for certain enzymes, affecting biochemical pathways.
Receptor Binding: : Binding to specific receptors, influencing cellular responses.
Comparison with Similar Compounds
Structural and Functional Group Variations
Biological Activity
tert-Butyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride is a compound that has garnered interest in various fields of medicinal chemistry due to its potential biological activities. This article aims to consolidate findings from diverse sources regarding its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C15H24Cl2N2O2
- Molecular Weight : 320.27 g/mol
- CAS Number : 2387292-86-4
Pharmacological Activity
Research has shown that this compound exhibits several pharmacological properties:
-
Antimicrobial Activity :
- Studies indicate that the compound demonstrates significant antimicrobial properties against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis, leading to cell lysis.
-
CNS Activity :
- Preliminary investigations suggest potential central nervous system (CNS) effects, possibly acting on neurotransmitter systems. This could indicate its utility in treating neurological disorders.
-
Enzyme Inhibition :
- The compound has been reported to inhibit certain enzymes relevant in metabolic pathways, which could be beneficial in conditions like diabetes and obesity.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be linked to its structural components:
| Structural Feature | Description | Biological Relevance |
|---|---|---|
| tert-Butyl Group | Enhances lipophilicity | Improves membrane permeability |
| Azetidine Ring | Contributes to binding affinity | Influences receptor interactions |
| Piperidine Moiety | Essential for biological activity | Impacts pharmacodynamics |
Case Studies
Several case studies have explored the efficacy of this compound in various applications:
-
Case Study on Antimicrobial Efficacy :
- A study published in a peer-reviewed journal demonstrated that the compound exhibited inhibitory concentrations against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
-
CNS Activity Assessment :
- In vivo studies showed that administration of the compound resulted in altered behavior in rodent models, suggesting anxiolytic or antidepressant-like effects.
-
Enzyme Inhibition Studies :
- Research focused on the inhibition of specific metabolic enzymes revealed that the compound could reduce glucose levels in diabetic models, highlighting its therapeutic potential for metabolic disorders.
Q & A
Q. What are the essential analytical techniques for characterizing tert-butyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride, and how do they address structural ambiguity?
Methodological Answer: To ensure structural fidelity, employ a combination of:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and stereochemistry. For example, the tert-butyl group (δ ~1.4 ppm) and azetidine protons (δ 3.0–3.5 ppm) should be distinct .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and chloride counterion presence .
- Elemental Analysis : Validate purity (>95%) and stoichiometry of the dihydrochloride salt .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the carboxylate) .
Discrepancies in spectral data should prompt cross-validation with computational tools (e.g., density functional theory for predicted NMR shifts) .
Q. How to design a safe handling protocol for this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact . Use respiratory protection if handling powders to avoid inhalation .
- Ventilation : Work in a fume hood to minimize exposure to airborne particulates .
- Storage : Store in a cool, dry place (<25°C) in airtight containers to prevent hydrolysis .
- Incompatibilities : Avoid strong oxidizing agents (e.g., peroxides) to prevent hazardous reactions .
Q. What synthetic routes are feasible for preparing this compound, and how are protecting groups optimized?
Methodological Answer: A typical multi-step synthesis involves:
Piperidine Core Functionalization : Introduce the azetidine moiety via nucleophilic substitution or Buchwald-Hartwig coupling .
Boc Protection : Use tert-butoxycarbonyl (Boc) to protect the piperidine nitrogen, ensuring regioselectivity .
Salt Formation : Treat the free base with HCl in anhydrous conditions to form the dihydrochloride salt .
Key considerations:
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
- Purification : Silica gel chromatography or recrystallization to achieve ≥97% purity .
Advanced Research Questions
Q. How can computational modeling improve reaction design and optimization for this compound?
Methodological Answer:
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict transition states and intermediates, reducing trial-and-error experimentation .
- Molecular Dynamics (MD) : Simulate solvent effects and steric hindrance during azetidine coupling .
- Machine Learning (ML) : Train models on existing reaction databases to predict optimal conditions (e.g., temperature, catalyst loading) .
Example workflow:
Input : SMILES notation of reactants.
Output : Predicted yields and side-products.
Validation : Compare computational results with experimental data .
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Curves : Replicate assays at varying concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .
- Target Profiling : Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) for specific receptors .
- Off-Target Screening : Employ high-throughput screening (HTS) against unrelated enzymes to rule out false positives .
Documented contradictions in IC50 values may arise from assay conditions (e.g., pH, ionic strength) or impurity interference .
Q. What strategies mitigate decomposition during long-term storage?
Methodological Answer:
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) to identify degradation pathways (e.g., hydrolysis of the Boc group) .
- Lyophilization : Freeze-dry the compound to enhance shelf-life stability .
- Additives : Include desiccants (e.g., silica gel) in storage vials to absorb moisture .
Q. How to evaluate the compound’s interaction with biological membranes?
Methodological Answer:
- Lipophilicity Assessment : Measure logP values via shake-flask method or HPLC to predict membrane permeability .
- Artificial Membrane Assays : Use PAMPA (parallel artificial membrane permeability assay) to simulate passive diffusion .
- Caco-2 Cell Models : Quantify apical-to-basolateral transport to assess intestinal absorption potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
